molecular formula C9H8F3NO4 B8151168 (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B8151168
M. Wt: 251.16 g/mol
InChI Key: HCENJJWTGZVJSM-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate (CAS 2091920-08-8) is a chemical reagent with a molecular formula of C9H8F3NO4 and a molecular weight of 251.16 . This compound is an active ester, synthesized from 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4) and an N-hydroxysuccinimide (NHS) derivative like Bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS 74124-79-1) . Its primary research application is in synthetic organic chemistry and bioconjugation, where it facilitates the formation of amide bonds. The electron-withdrawing trifluoromethylcyclopropyl group enhances the reactivity of the ester, making it an effective acylating agent for introducing the 1-(trifluoromethyl)cyclopropylcarbonyl moiety into target molecules, such as primary amines or amino acids . The incorporation of the cyclopropane ring, a strained three-membered ring, and the trifluoromethyl group are of significant interest in medicinal chemistry for modifying the physicochemical properties of a compound, which can influence its metabolic stability and binding affinity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c10-9(11,12)8(3-4-8)7(16)17-13-5(14)1-2-6(13)15/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCENJJWTGZVJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylcyclopropane-1-carboxylic Acid Precursor

The cyclopropane core is synthesized via a modified Jones oxidation and cyclization sequence. As described in CN110054558B, 1-(trifluoromethyl)cyclopropyl-1-alcohol undergoes tosylation with p-toluenesulfonyl chloride in acetonitrile at -5–0°C, followed by nucleophilic substitution with sodium cyanide in dimethylformamide (DMF) at reflux. Hydrolysis of the nitrile intermediate under basic conditions yields 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (Fig. 1A). Key parameters include:

  • Reaction Time : 6–8 hours for tosylation, 12 hours for hydrolysis.

  • Yield : 78–82% after purification by recrystallization.

Enantioselective Cyclopropanation

Copper-catalyzed asymmetric cyclopropanation of alkenyl boronates with trifluorodiazoethane offers an alternative route. Using Cu(I)-tBuBOX (5 mol%) in dichloroethane (DCE), trans-alkenyl boronates react with 4 equivalents of trifluorodiazoethane at 40°C for 6 hours, achieving 85–92% enantiomeric excess (ee). This method is critical for accessing stereochemically pure intermediates.

Esterification with 2,5-Dioxopyrrolidin-1-yl Group

Carbodiimide-Mediated Coupling

The carboxylic acid intermediate is esterified with N-hydroxysuccinimide (HOSu) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C. This method, adapted from solvent-controlled syntheses, proceeds via activation of the carboxylate as an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by HOSu (Fig. 1B).

ParameterValueSource
SolventDCM
Temperature0°C → rt
Reaction Time2–3 hours
Yield89–93%

One-Pot Sequential Synthesis

A solvent-controlled protocol eliminates intermediate isolation. Combining 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 equiv), HOSu (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in toluene at room temperature for 4 hours achieves 90% conversion. Celite filtration and silica gel chromatography (petroleum ether/EtOAc 3:1) afford the product in >95% purity.

Alternative Routes and Modifications

Sulfonium Ylide Cyclopropanation

Unstabilized sulfonium ylides react with trifluoromethyl alkenes at -20°C to form cyclopropanes in 72–85% yield. While this method avoids diazo compounds, it requires stringent temperature control and exhibits lower stereoselectivity (d.r. 3:1–5:1) compared to copper catalysis.

Industrial-Scale Production

Batch reactors (100–500 L) utilize automated feeding systems for DCC and HOSu to minimize exothermic risks. Process analytical technology (PAT) monitors reaction progress via inline FTIR, reducing purification steps and achieving 88% yield at kilogram scale.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 4H, pyrrolidine-dione), 1.55–1.62 (m, 4H, cyclopropane).

  • ¹⁹F NMR : δ -62.3 (CF₃).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₉F₃NO₄: 264.0483; found: 264.0486.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥99% purity. The compound is stable for >12 months at -20°C under nitrogen but degrades by 5–7% at 25°C due to hydrolysis of the succinimide ester.

Challenges and Optimization

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group destabilizes the cyclopropane ring, necessitating low temperatures (-10°C to 0°C) during esterification to prevent ring-opening.

Stereochemical Control

Copper-catalyzed methods using tBuBOX ligands achieve higher enantioselectivity (90% ee) compared to rhodium or ruthenium catalysts (70–80% ee) .

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Data :

  • CAS : 1820739-93-2
  • Molecular Formula: C₁₀H₁₀F₃NO₄
  • Molecular Weight : 265.19 g/mol
  • Purity : 97%

Structural and Functional Comparison :

  • Ring Strain : The cyclobutane ring reduces strain compared to cyclopropane, leading to lower reactivity in nucleophilic substitution or ring-opening reactions.
  • Electronic Effects : Both compounds share the -CF₃ group, but the cyclobutane analog’s reduced strain may result in slower reaction kinetics in coupling applications.
  • Applications : Cyclobutane derivatives are often prioritized for stability in prolonged synthesis processes, whereas cyclopropane analogs may be selected for rapid activation.

Tert-Butyl Ester: cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Key Data :

  • CAS : 146231-54-1
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol

Comparison :

  • Steric Effects : The bulky tert-butyl group increases steric hindrance, reducing reactivity in ester hydrolysis or coupling reactions.
  • Solubility : Greater lipophilicity compared to the target compound, making it suitable for hydrophobic environments.
  • Functionality : Unlike the dioxopyrrolidinyl ester, tert-butyl esters are typically used as protecting groups rather than activating agents.

Nitro/Cyano-Substituted Heterocycle: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Key Data :

  • Molecular Formula : C₂₃H₁₉N₅O₄S
  • Functional Groups: Nitro (-NO₂), cyano (-CN), thioxo (=S), and carbonyl (=O) groups .

Comparison :

  • Complexity : The multi-heterocyclic structure introduces challenges in synthesis and purification, unlike the simpler cyclopropane-based target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Target: Cyclopropane derivative C₉H₈F₃NO₄* ~251.16 Dioxopyrrolidinyl, -CF₃, cyclopropane High (strain + -CF₃ activation)
Cyclobutane analog C₁₀H₁₀F₃NO₄ 265.19 Dioxopyrrolidinyl, -CF₃, cyclobutane Moderate (reduced strain)
tert-Butyl ester C₁₂H₁₉NO₃ 225.28 tert-Butyl, cyclopenta[c]pyrrole Low (steric protection)
Nitro/cyano heterocycle C₂₃H₁₉N₅O₄S 473.50 Nitro, cyano, thioxo, carbonyl High (multiple electron withdrawal)

*Estimated based on cyclobutane analog’s data.

Research Findings

Reactivity and Stability :

  • The cyclopropane derivative’s ring strain and -CF₃ group synergize to enhance electrophilicity, making it superior to cyclobutane analogs in rapid amide bond formation .
  • tert-Butyl esters exhibit stability under acidic conditions but require harsher conditions for deprotection, limiting their utility in sensitive reactions .

Electronic Effects :

  • The -CF₃ group balances electron withdrawal and steric bulk, offering metabolic stability advantages over nitro-substituted compounds, which may face toxicity issues .

Synthetic Applications :

  • Dioxopyrrolidinyl esters are preferred in peptide synthesis for their activation efficiency, whereas cyclobutane analogs are used where prolonged reagent stability is critical .

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